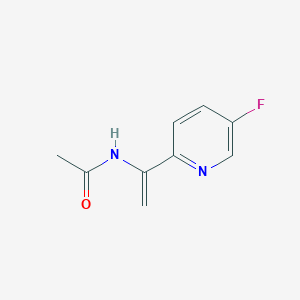

N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide

Descripción

N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide is a fluorinated pyridine derivative characterized by a vinyl group bridging the acetamide moiety and the pyridine ring. The 5-fluoro substituent on the pyridine ring enhances its electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Propiedades

IUPAC Name |

N-[1-(5-fluoropyridin-2-yl)ethenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c1-6(12-7(2)13)9-4-3-8(10)5-11-9/h3-5H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBSUXANMWUJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735671 | |

| Record name | N-[1-(5-Fluoropyridin-2-yl)ethenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-18-0 | |

| Record name | N-[1-(5-Fluoro-2-pyridinyl)ethenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905587-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(5-Fluoropyridin-2-yl)ethenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with acetamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity and stability, which may improve bioavailability .

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

Anticancer Potential : The compound is also being studied for its anticancer effects. Research suggests it may modulate enzymatic activity or receptor binding, influencing cellular processes such as signal transduction and gene expression. Detailed mechanistic studies are ongoing to elucidate these interactions further .

Biological Studies

This compound's biological activity is attributed to its ability to bind to specific molecular targets within cells. This interaction can lead to changes in cellular signaling pathways, which are crucial for various physiological processes.

Case Studies :

- A study on biofilm formation in Candida albicans showed that this compound inhibited biofilm growth with an IC50 value of 51.2 μM, indicating its potential as an antifungal agent.

- Another investigation focused on related compounds that displayed antibacterial activity against drug-resistant strains, reinforcing the potential of fluorinated pyridine derivatives in combating resistant infections.

Materials Science

The compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials in various industrial applications.

Mecanismo De Acción

The mechanism of action of N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide can be contextualized by comparing it to related pyridine-based acetamides. Below is a detailed analysis:

Structural Analogs with Halogen Substitutions

- N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide Structure: Differs by a bromine atom at the 3-position of the pyridine ring. Molecular Weight: 259.08 g/mol (vs. 194.18 g/mol for the target compound, assuming replacement of Br with H). Catalog data indicate its commercial availability at premium pricing (e.g., $500/g for 1 g) .

- N-(5-Fluoropyridin-2-yl)acetamide Structure: Lacks the vinyl group, directly linking the acetamide to the pyridine. Key Differences: Simplified structure reduces steric hindrance, likely improving solubility. It is commercially listed with synonyms such as 2-Acetamido-5-fluoropyridine (CAS 100304-88-9) and is classified under hazardous materials due to toxicity risks .

Pyridine-Acetamides with Diverse Pharmacological Profiles

2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2)

- Structure : Features a chlorophenyl group and a methyl-substituted pyridine.

- Biological Relevance : Demonstrated binding affinity better than −22 kcal/mol to SARS-CoV-2 main protease, with interactions involving HIS163 and ASN142 residues .

- Comparison : The target compound’s fluorine and vinyl groups may alter binding kinetics compared to 5RH2’s chlorophenyl moiety.

N-(5-Methylthiophen-2-yl)-N’-pyridin-3-ylurea (5RH0)

Derivatives with Complex Linkers or Heterocycles

- 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide Structure: Incorporates an indole ring and a thiourea group. Molecular Complexity: Higher molar mass (503.93 g/mol) and multifunctional groups suggest broader target engagement but increased synthetic complexity .

Research Implications and Gaps

- Electronic Effects : Fluorine’s electronegativity may enhance binding specificity in the target compound, but empirical data are lacking.

- Synthetic Accessibility : The vinyl group’s introduction requires tailored catalytic methods, as seen in enantioselective syntheses of related compounds .

- Biological Potential: Pyridine-acetamides in show protease inhibition, suggesting the target compound could be explored for antiviral or anticancer activity.

Actividad Biológica

N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide (C9H9FN2O) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The presence of a fluorine atom in its structure enhances its reactivity and biological efficacy, making it a compound of interest for further studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with acetamide under basic conditions. This process often requires optimization of various parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. The reaction mechanism includes the formation of an imine intermediate followed by acylation to obtain the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated effective antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies suggest that it may modulate enzymatic activity or receptor binding, influencing cellular processes such as signal transduction and gene expression. The fluorine substitution enhances lipophilicity, potentially improving bioavailability for therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to bind to certain enzymes or receptors, thereby modulating their activity which could lead to changes in cellular signaling pathways. Detailed mechanistic studies are ongoing to elucidate these interactions further .

Case Studies

A notable study explored the compound's effects on biofilm formation in Candida albicans, where it exhibited promising results comparable to established antifungal agents like fluconazole. The IC50 value for biofilm inhibition was reported at 51.2 μM, indicating its potential as an antifungal agent .

Another investigation focused on the synthesis of related compounds that displayed antibacterial activity against drug-resistant strains, reinforcing the potential of fluorinated pyridine derivatives in combating resistant infections .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H9FN2O |

| Antibacterial Activity | Effective against E. coli, S. aureus |

| IC50 for Biofilm Inhibition | 51.2 μM |

| Solubility | Moderate in ethanol and DMSO |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(5-Fluoropyridin-2-yl)vinyl)acetamide, and what challenges arise during its preparation?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, fluoropyridine derivatives are often functionalized using Suzuki-Miyaura coupling to introduce vinyl groups . A key challenge is controlling regioselectivity during fluorination or bromination steps, as seen in structurally related compounds like N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide . Purification may require column chromatography or recrystallization to isolate the acetamide product.

Q. How is the structure of this compound validated in experimental settings?

- Methodological Answer : Characterization typically involves - and -NMR to confirm the vinyl and acetamide groups, mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography for absolute configuration determination (as applied to analogs like N-(5-fluoropyridin-2-yl)pivalamide) . Fluorine-specific -NMR is critical for confirming substitution patterns on the pyridine ring .

Q. What are the primary applications of this compound in biomedical research?

- Methodological Answer : Fluorinated pyridine acetamides are frequently used as intermediates in drug discovery, particularly for kinase inhibitors or antimicrobial agents. For example, structurally similar compounds (e.g., N-substituted acetamides) have been studied as lipoxygenase inhibitors or antibacterial agents . Target engagement assays (e.g., enzyme inhibition studies) should be paired with computational docking to validate mechanism-of-action hypotheses.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the vinyl-acetamide moiety in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom on the pyridine ring alters the electron density of the vinyl group, affecting its reactivity in Heck or Sonogashira couplings. Steric hindrance from the acetamide group may necessitate optimized catalytic systems (e.g., Pd(PPh) with bulky ligands). Comparative studies with non-fluorinated analogs (e.g., bromopyridine derivatives) can isolate electronic effects .

Q. What analytical techniques resolve discrepancies in reported spectroscopic data for fluorinated acetamides?

- Methodological Answer : Contradictions in -NMR chemical shifts often arise from solvent polarity or concentration effects. Deuterated DMSO or CDCl should be standardized for reproducibility. For ambiguous peaks, 2D NMR (e.g., COSY, HSQC) and variable-temperature experiments can clarify spin-spin coupling patterns . Cross-referencing with high-resolution crystallographic data (e.g., CCDC entries) is advised .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model hydrolysis pathways of the acetamide group under physiological conditions. Molecular dynamics simulations may predict cytochrome P450 binding affinities. Experimental validation via liver microsome assays (e.g., LC-MS/MS metabolite profiling) is critical to confirm in silico predictions .

Q. What strategies mitigate competing side reactions during fluoropyridine functionalization?

- Methodological Answer : Protecting group strategies (e.g., tert-butoxycarbonyl for amines) can prevent unwanted nucleophilic attack on the fluoropyridine ring. Low-temperature conditions (-78°C) and slow reagent addition minimize electrophilic aromatic substitution byproducts. Catalytic systems like Cu(I)-mediated fluorination may improve selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.